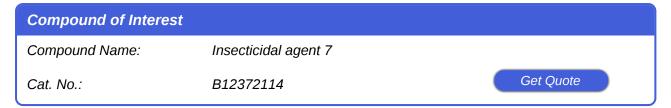


# A Comparative Guide to Broflanilide: Cross-Resistance Profiles with Existing Insecticides

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel insecticide broflanilide, a metadiamide compound, with other existing insecticide classes. It focuses on cross-resistance, a critical factor in developing sustainable pest management strategies. The information herein is supported by experimental data from peer-reviewed studies to assist in research and development efforts.

### **Mechanism of Action**

Broflanilide represents a new class of insecticides (IRAC Group 30) with a unique mode of action.[1][2] After ingestion, it is metabolized into its active form, desmethyl-broflanilide.[3][4] This active metabolite acts as a noncompetitive antagonist of the insect's resistant-to-dieldrin (RDL) y-aminobutyric acid (GABA) receptor.[3] By binding to a site distinct from conventional antagonists like fipronil and cyclodienes, it blocks the GABA-gated chloride channel, leading to over-excitation of the nervous system and eventual death of the insect. This novel target site is the basis for its expected efficacy against pests that have developed resistance to other insecticide classes.





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Caption: Mechanism of action of Broflanilide on the insect RDL GABA receptor.

# **Quantitative Cross-Resistance Data**

Studies have consistently demonstrated a lack of significant cross-resistance between broflanilide and other major insecticide classes. The resistance ratio (RR), calculated as the  $LC_{50}$  or  $LD_{50}$  of the resistant strain divided by that of a susceptible strain, is a key indicator. An RR value close to 1.0 suggests no cross-resistance.

Table 1: Cross-Resistance of Broflanilide in Pyrethroid, Dieldrin & Carbamate-Resistant Anopheles gambiae

Strain	Primary Resistance	LC₅₀ (µ g/bottle ) of Broflanilide	Resistance Ratio (RR)	Reference
Kisumu	Susceptible	1.83	-	
Covè	Pyrethroids, Dieldrin	2.22	1.2	
Akron	Pyrethroids, Carbamates	1.17	0.6	-



Data derived from WHO bottle bioassays. The very low resistance ratios suggest a lack of cross-resistance from mechanisms conferring resistance to pyrethroids, DDT, dieldrin, and carbamates.

Table 2: Cross-Resistance of Broflanilide in Field Strains of Spodoptera litura

Strain	Primary Resistance	LC₅₀ (mg/L) of Broflanilide	Resistance Ratio (RR)	Reference
Lab-S	Susceptible	0.20	-	
GZ	Metaflumizone	0.66	3.3	
YX	Chlorantraniliprol e	0.36	1.8	_
ND	Pyridalyl	0.42	2.1	

These results indicate a very low level of cross-resistance between broflanilide and metaflumizone, chlorantraniliprole, or pyridalyl in field-collected strains of S. litura.

Additional studies confirm this trend across various pests. No significant cross-resistance was observed in diamide-resistant diamondback moths or spinosyn-resistant fall armyworms. Broflanilide has also shown high efficacy against fipronil-resistant houseflies and dieldrin-resistant mosquitoes.

### **Experimental Protocols**

The data presented were generated using standardized bioassay methodologies to ensure reproducibility and comparability.

1. WHO Bottle Bioassay Protocol (for Anopheles gambiae)

This method is used to determine the susceptibility of mosquitoes to an insecticide at a specific concentration and exposure time.

 Preparation: 250 ml glass bottles are coated internally with a diagnostic dose of the insecticide (e.g., 2.2 μg or 6.0 μg of broflanilide) dissolved in acetone. An adjuvant, such as



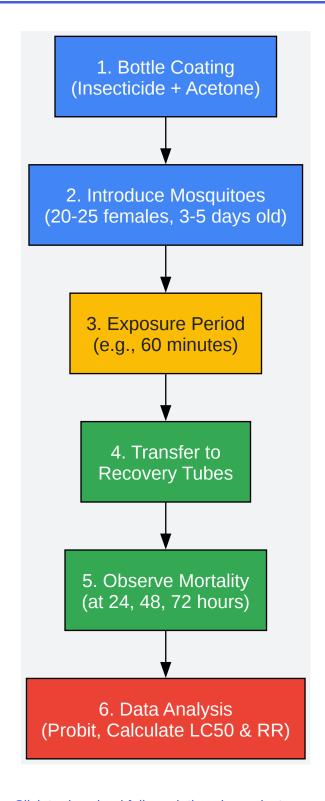




Mero®, may be required to achieve reliable results. Control bottles are coated with acetone only.

- Mosquitoes: Non-blood-fed female mosquitoes, typically 3-5 days old, are used. Batches of 20-25 mosquitoes are introduced into each bottle.
- Exposure: Mosquitoes are exposed to the insecticide-coated surface for a defined period (e.g., 60 minutes).
- Data Collection: Mortality is recorded at set intervals post-exposure, often up to 72 hours, due to broflanilide's delayed effect.
- Analysis: Dose-response data is analyzed using probit analysis to calculate the lethal concentration required to kill 50% (LC<sub>50</sub>) and 99% (LC<sub>99</sub>) of the population. The Resistance Ratio (RR) is then calculated by dividing the LC<sub>50</sub> of a resistant strain by the LC<sub>50</sub> of a known susceptible strain.





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Caption: Standard workflow for the WHO bottle bioassay for insecticide resistance.

2. Leaf-Dip Bioassay Protocol (for Spodoptera litura)



This method is commonly used for assessing the toxicity of insecticides to lepidopteran larvae.

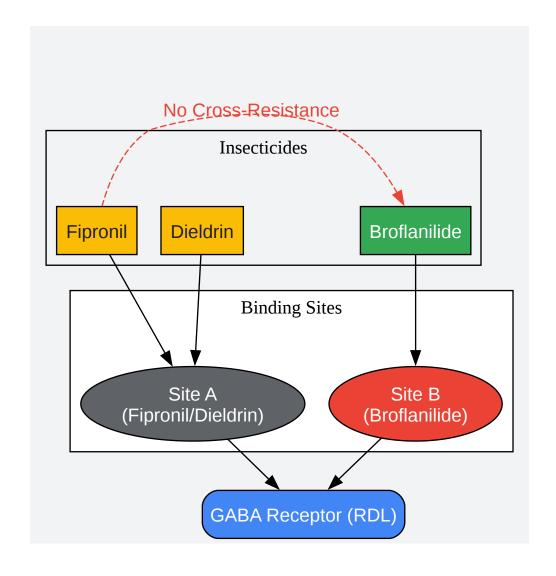
- Insect Strains: Both a laboratory-susceptible strain and field-collected populations are reared under controlled conditions (e.g., 27±1°C, 65±5% RH, 16:8 L:D photoperiod).
- Insecticide Solutions: Serial dilutions of broflanilide and other insecticides are prepared in water containing a surfactant like Triton X-100 to ensure even spreading.
- Procedure: Leaf discs (e.g., cabbage or cotton) are dipped into the insecticide solutions for approximately 10-15 seconds and then air-dried. Control leaves are dipped in the surfactantwater solution only.
- Exposure: Third-instar larvae are placed onto the treated leaf discs within petri dishes.
- Data Collection: Mortality is assessed after a specified period, typically 48 or 72 hours.
- Analysis: The resulting data are subjected to probit analysis to determine LC<sub>50</sub> values and calculate resistance ratios.

## **Target-Site Resistance Mechanisms**

The primary mechanism of resistance to GABA-receptor-targeting insecticides like dieldrin involves mutations in the RDL gene. However, broflanilide's unique binding site means it is often unaffected by these existing mutations.

Recent research has identified a specific mutation, G3'M in the third transmembrane domain (TMD3) of the RDL subunit, that can confer high levels of resistance to both broflanilide and fluralaner in laboratory settings. However, this mutation also appears to come with a significant fitness cost, as insects homozygous for this mutation showed impaired movement and did not survive to the pupal stage. Monitoring for this and other potential target-site mutations will be crucial for future resistance management.





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Caption: Distinct binding sites on the GABA receptor limit cross-resistance.

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